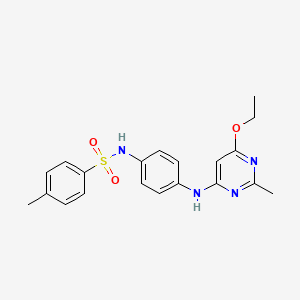

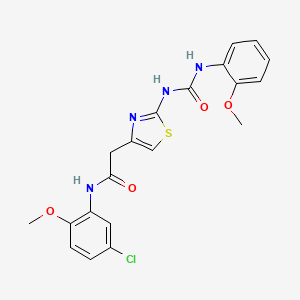

N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

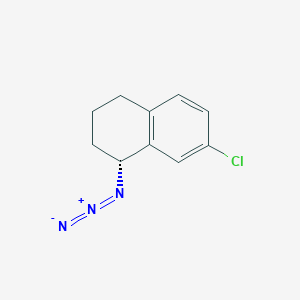

The synthesis of such a compound would likely involve the reaction of a furan-3-ylmethylamine and a 2-phenoxypropanoyl chloride to form the amide bond. The thiophen-2-yl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a thiophen ring, and a phenoxy group. The furan and thiophen rings are five-membered rings with one oxygen and one sulfur atom, respectively. The phenoxy group consists of a phenyl ring attached to an oxygen atom.Chemical Reactions Analysis

The furan and thiophen rings in the compound could potentially undergo electrophilic aromatic substitution reactions. The amide group could be hydrolyzed under acidic or basic conditions .Applications De Recherche Scientifique

Organic Synthesis and Rearrangement Reactions

- Decarboxylative Claisen Rearrangement : Studies have investigated the reactivity of furan- and thiophen-ylmethyl compounds in decarboxylative Claisen rearrangement reactions, yielding heteroaromatic products. This showcases the utility of such compounds in synthesizing complex heterocyclic structures (Craig et al., 2005).

Synthesis of Functionalized Molecules

- Nitro Dienes Production : Research on the condensation of furan- and thiophen-yl compounds with nitro-substituted CH acids has led to the formation of geminally activated nitro dienes, demonstrating the compounds' versatility in creating functionalized molecules with potential application in materials science (Baichurin et al., 2019).

Photophysics and Photochemistry

- Photoinduced Oxidative Annulation : A study on the photoinduced direct oxidative annulation of furan and thiophen-yl derivatives highlights the formation of highly functionalized polyheterocyclic compounds. This process, which does not require transition metals or oxidants, indicates the potential for creating complex organic photovoltaic materials (Zhang et al., 2017).

Antioxidant and Anticancer Activity

- Novel Derivatives with Biological Activity : The synthesis of novel derivatives containing furan and thiophen moieties has been explored for their antioxidant and anticancer activities. Certain derivatives exhibit significant antioxidant properties, and some show cytotoxicity against specific cancer cell lines, suggesting their potential in medicinal chemistry (Tumosienė et al., 2020).

Agricultural Applications

- Root Growth-Inhibitory Activity : N-substituted furan-yl propanamides have been examined for their root growth-inhibitory activity, demonstrating their potential use in developing new agrochemicals (Kitagawa & Asada, 2005).

Propriétés

IUPAC Name |

N-(furan-3-ylmethyl)-2-phenoxy-N-(2-thiophen-2-ylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-16(24-18-6-3-2-4-7-18)20(22)21(14-17-10-12-23-15-17)11-9-19-8-5-13-25-19/h2-8,10,12-13,15-16H,9,11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCSKTQBYQVHNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CCC1=CC=CS1)CC2=COC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794505.png)

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(4-fluorophenyl)methoxy]amine](/img/structure/B2794508.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2794511.png)

![N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794516.png)

![3-Furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2794519.png)

![5-[[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzene-1,3-dicarboxamide](/img/structure/B2794522.png)